molecular formula C12H22O11 B11830306 Laminarabiose

Laminarabiose

Cat. No.: B11830306
M. Wt: 342.30 g/mol
InChI Key: QIGJYVCQYDKYDW-LCOYTZNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laminarabiose is a disaccharide composed of two glucose molecules linked by a β-1,3-glycosidic bond. It is known for its applications in various fields such as medicine, food, and agriculture. This compound is considered a building block for new pharmaceuticals and has been studied for its potential benefits in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Laminarabiose can be synthesized through chemical and enzymatic methods. The conventional chemical synthesis involves the hydrolysis of laminarin, a polysaccharide, using mineral acids . this method has drawbacks such as low production yields and high energy consumption.

An alternative approach is the enzymatic synthesis, which is more cost-efficient and environmentally friendly. This method involves the use of enzymes such as sucrose phosphorylase and this compound phosphorylase in a bienzymatic reaction system. The reaction typically occurs in a packed bed reactor at 35°C with a steady feeding flow rate .

Industrial Production Methods

Industrial production of this compound often employs continuous enzymatic processes. In these systems, enzymes are immobilized on supports such as Sepabeads and encapsulated in chitosan. This setup allows for the continuous production of this compound from sucrose and glucose, with optimized conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Laminarabiose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glucose, glucosylated derivatives, and oxidized glucose products .

Scientific Research Applications

Laminarabiose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of laminarabiose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-glucosidase to release glucose, which can then participate in various metabolic pathways. Additionally, this compound can act as a substrate for glycosyltransferases, facilitating the synthesis of more complex carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Laminarabiose is unique due to its β-1,3-glycosidic bond, which imparts distinct structural and functional properties. This bond type is less common in nature compared to other glycosidic linkages, making this compound a valuable compound for studying specific biochemical pathways and developing novel applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12+/m1/s1

InChI Key

QIGJYVCQYDKYDW-LCOYTZNXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.